molecular formula C24H21NO2S B15097034 N,N-dibenzylnaphthalene-2-sulfonamide

N,N-dibenzylnaphthalene-2-sulfonamide

Cat. No.: B15097034
M. Wt: 387.5 g/mol
InChI Key: RFOUYRABVUYDKD-UHFFFAOYSA-N
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Description

N,N-dibenzylnaphthalene-2-sulfonamide: is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzylnaphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with dibenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-dibenzylnaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N,N-dibenzylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is crucial for this inhibitory action as it mimics the natural substrate of the enzyme .

Comparison with Similar Compounds

  • N,N-dibenzylbenzenesulfonamide
  • N,N-dibenzylmethanesulfonamide
  • N,N-dibenzylp-toluenesulfonamide

Comparison: N,N-dibenzylnaphthalene-2-sulfonamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to other sulfonamides. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C24H21NO2S

Molecular Weight

387.5 g/mol

IUPAC Name

N,N-dibenzylnaphthalene-2-sulfonamide

InChI

InChI=1S/C24H21NO2S/c26-28(27,24-16-15-22-13-7-8-14-23(22)17-24)25(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-17H,18-19H2

InChI Key

RFOUYRABVUYDKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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